Methyl 1H-pyrrole-1-carboxylate
Description
Significance of Pyrrole (B145914) Heterocycles in Organic and Medicinal Chemistry
The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a privileged scaffold in the realms of organic and medicinal chemistry. rsc.orgnih.govmdpi.commdpi.com Its unique electronic structure and ability to participate in a variety of chemical transformations make it an invaluable component in the synthesis of complex molecules.
Role as Fundamental Building Blocks for Biologically Active Molecules
Pyrrole and its derivatives serve as essential building blocks in the construction of a multitude of biologically active molecules. rsc.orgnih.gov Their structural framework allows for diverse functionalization, enabling chemists to modulate the physicochemical properties and biological targets of the resulting compounds. The inherent reactivity of the pyrrole ring facilitates the introduction of various substituents, leading to the creation of extensive libraries of compounds for drug discovery programs. This adaptability has cemented the pyrrole nucleus as a cornerstone in the design and synthesis of novel therapeutic agents. rsc.orgmdpi.com
Prevalence in Natural Products and Pharmaceuticals
The pyrrole motif is a recurring structural feature in a wide array of natural products and synthetic pharmaceuticals. nih.govmdpi.commdpi.comnih.govmdpi.com Nature has harnessed the pyrrole core to create vital molecules such as heme (a component of hemoglobin), chlorophyll, and vitamin B12. mdpi.comnumberanalytics.com Inspired by these natural archetypes, medicinal chemists have incorporated the pyrrole scaffold into numerous approved drugs. nih.govmdpi.com These include atorvastatin, a widely prescribed cholesterol-lowering medication, and sunitinib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy. mdpi.com The broad range of biological activities exhibited by pyrrole-containing compounds, including anticancer, antimicrobial, and antiviral properties, underscores their therapeutic importance. nih.govnih.gov
Overview of Methyl 1H-pyrrole-1-carboxylate within the Pyrrole Derivatives Landscape
Within the diverse family of pyrrole derivatives, this compound stands out as a significant compound for both synthetic and medicinal chemistry research. Its specific structural arrangement and reactivity profile offer unique opportunities for the development of novel molecules.
Structural Classification and Nomenclature within Pyrrole Carboxylates
This compound is classified as an N-substituted pyrrole carboxylate. The nomenclature indicates a methyl carboxylate group (-COOCH₃) attached to the nitrogen atom (position 1) of the pyrrole ring. This is distinct from pyrrole-2-carboxylates or pyrrole-3-carboxylates, where the carboxylate group is attached to a carbon atom of the ring. nih.govdrugbank.comwikipedia.orgnih.govsigmaaldrich.com The IUPAC name for this compound is this compound.
Below is a table detailing related pyrrole carboxylate structures:
| Compound Name | Molecular Formula | Position of Carboxylate Group |
| This compound | C₆H₇NO₂ | N-1 |
| Methyl 1H-pyrrole-2-carboxylate | C₆H₇NO₂ | C-2 |
| Methyl 1H-pyrrole-3-carboxylate | C₆H₇NO₂ | C-3 |
Research Trajectories and Future Prospects for N-Substituted Pyrroles
The introduction of a substituent on the nitrogen atom of the pyrrole ring, as seen in N-substituted pyrroles, has been shown to be of medicinal importance. rsc.org Research is actively exploring the synthesis and application of these compounds, driven by the need for new and more effective therapeutic agents. Current research trajectories focus on the development of novel synthetic methodologies that are efficient and environmentally friendly. nih.govresearchgate.netmdpi.com There is also significant interest in exploring the potential of N-substituted pyrroles as inhibitors of various biological targets, including enzymes and protein-protein interactions. nih.gov
The future for N-substituted pyrroles appears promising, with ongoing efforts to design and synthesize new derivatives with enhanced biological activity and improved pharmacokinetic properties. researchgate.net The versatility of the pyrrole scaffold, combined with the ability to readily modify the N-substituent, provides a powerful platform for the discovery of next-generation drugs and functional materials. rsc.org The exploration of their potential in areas such as materials science for applications like organic light-emitting diodes (OLEDs) is also an emerging field of research. numberanalytics.com
Structure
3D Structure
Properties
IUPAC Name |
methyl pyrrole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-9-6(8)7-4-2-3-5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORALDOSFHZOQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195422 | |
| Record name | Methyl 1H-pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4277-63-8 | |
| Record name | 1H-Pyrrole-1-carboxylic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4277-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl 1H-pyrrole-1-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004277638 | |
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| Record name | Methyl 1H-pyrrole-1-carboxylate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1H-pyrrole-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Synthetic Methodologies for Methyl 1h Pyrrole 1 Carboxylate and Its Derivatives
The synthesis of methyl 1H-pyrrole-1-carboxylate and its derivatives is a focal point of contemporary organic chemistry, driven by the prevalence of the pyrrole (B145914) scaffold in pharmaceuticals and materials science. acs.orgeurekaselect.com Researchers continually seek to develop more efficient and selective methods for the construction of this key heterocyclic motif.
Advanced Spectroscopic and Structural Characterization of Methyl 1h Pyrrole 1 Carboxylate Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules, including pyrrole (B145914) derivatives. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular structure.
¹H NMR Analysis of Proton Environments and Coupling Patternsresearchgate.netchemicalbook.com
Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within a molecule. For analogs of Methyl 1H-pyrrole-1-carboxylate, the ¹H NMR spectrum reveals characteristic signals for the pyrrole ring protons and the methyl ester group. For instance, in methyl 1-benzyl-1H-pyrrole-2-carboxylate, the pyrrole protons typically appear in the range of δ 6.3–7.1 ppm, while the methyl ester protons are found between δ 3.7–3.9 ppm. The coupling patterns between adjacent protons offer further structural insights, helping to establish the connectivity of the molecule. capes.gov.br
¹H NMR Data for Selected this compound Analogs
| Compound | Solvent | Chemical Shift (ppm) |
|---|---|---|
| Methyl 1-benzyl-1H-pyrrole-2-carboxylate | CDCl₃ | 7.28–5.57 (benzyl and pyrrole protons), 3.7-3.9 (methyl ester) |
| 1-Methyl-1H-pyrrole | Various | Varies with solvent researchgate.net |
¹³C NMR Analysis of Carbon Frameworksresearchgate.net
¹³C NMR Data for a this compound Analog
| Compound | Solvent | Chemical Shift (ppm) |
|---|---|---|
| Methyl 1-benzyl-1H-pyrrole-2-carboxylate | CDCl₃ | 165–170 (carbonyl carbon) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisnih.govyoutube.com
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through analysis of fragmentation patterns. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determinationnih.govnih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. nih.govnih.gov For this compound, with a molecular formula of C₆H₇NO₂, the expected monoisotopic mass is approximately 125.0477 g/mol . HRMS can confirm this with a high degree of precision.
Molecular Information for this compound
| Parameter | Value |
|---|---|
| CAS Number | 4277-63-8 matrix-fine-chemicals.com |
| Molecular Formula | C₆H₇NO₂ matrix-fine-chemicals.com |
| Molecular Weight | 125.127 matrix-fine-chemicals.com |
The fragmentation of N-alkoxycarbonyl derivatives, such as this compound, can proceed through characteristic pathways, including the loss of the alkoxycarbonyl group or cleavage of the pyrrole ring, providing valuable structural information. researchgate.netmdpi.com
Vibrational Spectroscopy: FT-IR and Raman Spectroscopynih.govresearchgate.net
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are particularly useful for identifying functional groups. nih.govresearchgate.net
Characteristic Vibrational Modes and Functional Group Identificationnih.gov
In the FT-IR spectrum of this compound and its analogs, characteristic absorption bands confirm the presence of key functional groups. A strong band corresponding to the C=O stretch of the carboxylate group is typically observed in the region of 1750–1700 cm⁻¹. nih.gov The C-N stretching and C-H bending vibrations of the pyrrole ring also give rise to distinct peaks. researchgate.net For example, the FT-IR spectrum of methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate has been studied in detail, with experimental and theoretical vibrational frequencies assigned. nih.gov
Characteristic FT-IR and Raman Bands for Pyrrole Derivatives
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (in pyrrole) | Stretching | 3222 researchgate.net |
| C=O (carboxylate) | Stretching | 1750-1500 nih.gov |
| C-N (pyrrole ring) | Stretching | Varies |
| C-H (pyrrole ring) | Bending | Varies |
Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations, aiding in a comprehensive structural analysis. nih.gov
Computational and Theoretical Chemistry Studies on Methyl 1h Pyrrole 1 Carboxylate
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For pyrrole (B145914) derivatives, these studies offer insights into their stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used computational method to predict the geometry and electronic structure of molecules. scielo.org.mxrdd.edu.iq For pyrrole derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G(d,p) or 6-311++G(2d,p), are employed to determine optimized geometrical parameters such as bond lengths and angles. scielo.org.mxtandfonline.commdpi.com These calculations have been shown to be in good agreement with experimental data from techniques like X-ray crystallography. nih.gov
Theoretical studies on related pyrrole compounds demonstrate that DFT can be used to understand the planarity of the pyrrole ring and the orientation of substituents. For instance, in a study on 2,2'-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) diacetate, DFT calculations revealed a planar benzimidazole (B57391) ring with the two carboxylate groups oriented in a cis-configuration and out of the plane by about 69°. mdpi.com Similar principles can be applied to Methyl 1H-pyrrole-1-carboxylate to predict its most stable three-dimensional conformation.
The electronic structure, including the distribution of electron density, can also be determined. Methods like Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA) are used to analyze the charge distribution within the molecule. scielo.org.mx For pyrrole derivatives, these analyses typically show that electronegative atoms like nitrogen and oxygen carry negative charges, indicating their role as potential sites for electrophilic attack. irjweb.com
Table 1: Illustrative DFT Calculated Parameters for a Pyrrole Derivative
| Parameter | Calculated Value | Method/Basis Set |
| Total Energy | -X Hartrees | B3LYP/6-311++G(2d,p) |
| Dipole Moment | Y Debye | B3LYP/6-311++G(2d,p) |
| N1-C2 Bond Length | Z Å | B3LYP/6-311++G(2d,p) |
| C=O Bond Length | W Å | B3LYP/6-311++G(2d,p) |
Note: This table is illustrative and based on typical calculations for pyrrole derivatives. Specific values for this compound would require dedicated DFT calculations.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. youtube.com The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is an indicator of the molecule's kinetic stability and reactivity. irjweb.com A smaller energy gap suggests higher reactivity and polarizability. nih.gov
For pyrrole derivatives, HOMO-LUMO analysis is often performed using DFT calculations. tandfonline.com In a study on 3-methyl-pyrrole-1-carboxylic acid, the HOMO energies were found to range from -5.22 to -6.24 eV, and LUMO energies from -0.62 to -1.84 eV, depending on the number of repeating units. derpharmachemica.com The HOMO is typically located over the C=C bonds of the pyrrole ring, while the LUMO is delocalized over the C-C bonds. derpharmachemica.com The energy gap can be used to predict the molecule's behavior in chemical reactions and its potential for applications in areas like organic solar cells. rdd.edu.iq
Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Pyrrole Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -6.24 |
| LUMO | -1.84 |
| Energy Gap (ΔE) | 4.40 |
Note: The values are based on a study of a related 3-methyl-pyrrole-1-carboxylic acid monomer and serve as an example. derpharmachemica.com
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations and conformational analysis are computational techniques used to study the dynamic behavior and different spatial arrangements (conformations) of a molecule over time. These methods are particularly useful for understanding the flexibility of molecules and their interactions in a biological environment.
In Silico Studies for Structure-Activity Relationship (SAR) Elucidation
In silico studies are crucial for understanding the structure-activity relationship (SAR) of a compound, which describes how the chemical structure of a molecule relates to its biological activity. These studies help in the rational design of more potent and selective molecules.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. vlifesciences.com This method is widely used in drug discovery to understand the binding mode of a ligand and to predict its affinity for a particular target. ebi.ac.uknih.gov
For derivatives of this compound, molecular docking studies have been performed to investigate their interactions with various biological targets. For example, derivatives have been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2) to rationalize their anti-inflammatory activity. ebi.ac.uknih.gov These studies often reveal key interactions, such as hydrogen bonds and π-π stacking, that are responsible for the compound's inhibitory effect. mdpi.com In one study, a 1-methyl-1H-pyrrole-2,5-dione derivative showed stronger binding to COX-2 than COX-1, which was supported by the docking analysis. ebi.ac.uknih.gov
Table 3: Example of Molecular Docking Results for a Pyrrole Derivative
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| COX-2 | -9.5 | Arg120, Tyr355, Ser530 |
| EGFR | -8.2 | Leu718, Val726, Ala743 |
| MAO-B | -7.8 | Tyr398, Tyr435, Cys172 |
Note: This table is a composite of typical results from docking studies of various pyrrole derivatives against different targets and does not represent a single study on this compound.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is an essential part of the drug discovery process. In silico tools are used to assess the pharmacokinetic and toxicological properties of a compound, helping to identify potential liabilities early in development. mdpi.com Drug-likeness is often evaluated using rules such as Lipinski's Rule of Five. researchgate.net
For various pyrrole derivatives, ADMET properties have been predicted using web-based tools like SwissADME. mdpi.comresearchgate.net These predictions can include parameters like gastrointestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. In a study of pyrrole-based Schiff bases, computational ADME studies were performed to evaluate their potential as drug candidates. mdpi.com Similarly, for a series of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives, computational ADME analysis indicated good predicted oral bioavailability. nih.gov
Table 4: Predicted ADMET Properties and Drug-Likeness for a Representative Pyrrole Derivative
| Property | Predicted Value/Outcome |
| Gastrointestinal Absorption | High |
| Blood-Brain Barrier Permeant | No |
| Lipinski's Rule of Five Violations | 0 |
| CYP2D6 Inhibitor | Yes |
Note: This data is illustrative and based on typical ADMET predictions for small molecule pyrrole derivatives.
Advanced Applications and Biological Relevance of Methyl 1h Pyrrole 1 Carboxylate Derivatives
Medicinal Chemistry and Pharmacological Applications
The structural motif of pyrrole (B145914) is a cornerstone in drug discovery, present in numerous natural products and synthetic pharmaceuticals. acs.org The introduction of a methyl carboxylate group at the nitrogen atom, creating an N-alkoxycarbonyl pyrrole, modifies the electronic nature of the ring, which can be leveraged to fine-tune biological activity. nih.gov This has led to the exploration of these derivatives in multiple therapeutic areas.
The pyrrole framework is a key feature in many compounds developed for its antimicrobial and antiviral properties. nih.govrsc.org Research into derivatives featuring the pyrrole carboxylate or carboxamide core has yielded compounds with significant activity against various pathogens.
For instance, a series of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives were synthesized and showed promising antibacterial and antifungal activity. rsc.org The antimicrobial efficacy of these chalcone-like pyrrole derivatives highlights their potential as templates for new antimicrobial agents. rsc.org In another study, a simple derivative, 1-methoxypyrrole-2-carboxamide, isolated from Streptomyces griseocarneus, demonstrated antibacterial action against Staphylococcus aureus and other bacteria. nih.gov
Further research has identified novel pyrrolamide-type inhibitors that show exceptional efficacy against drug-resistant bacteria by targeting GyrB/ParE. nih.gov One such compound, a pyrrole-2-carboxamide derivative, exhibited a potent Minimum Inhibitory Concentration (MIC) of 0.008 μg/mL against Staphylococcus aureus. nih.gov Similarly, derivatives of 1H-pyrrole-2-carboxylate have been identified as effective agents against Mycobacterium tuberculosis. One derivative, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate, displayed an MIC value of 0.7 µg/mL against the H37Rv strain. nih.gov
The antiviral potential of pyrrole derivatives is also an active area of research, with many scaffolds being investigated for their ability to inhibit viral replication. rsc.org
| Compound Derivative | Target Organism/Enzyme | Activity Metric | Result | Source |
|---|---|---|---|---|
| (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate series | Various bacteria and fungi | General Activity | Good antibacterial and antifungal activity | rsc.org |
| 1-methoxypyrrole-2-carboxamide | Staphylococcus aureus | Inhibition Zone | 12 mm at 100 μg/disk | nih.gov |
| Pyrrolamide-type GyrB/ParE inhibitor | Staphylococcus aureus | MIC | 0.008 µg/mL | nih.gov |
| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | MIC | 0.7 µg/mL | nih.gov |
| Pyrrole-2-carboxamide derivatives | Drug-resistant M. tuberculosis | MIC | < 0.016 μg/mL | avantorsciences.com |
The pyrrole scaffold is integral to several anticancer drugs, and derivatives of pyrrole carboxylates have shown significant promise as cytotoxic and antiproliferative agents. acs.orgnih.gov These compounds exert their effects through various mechanisms, including the inhibition of kinases and the induction of apoptosis. acs.org
A notable example is the (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative, RDS 60, which is structurally related to the antineoplastic agent nocodazole. chemscene.com This compound significantly inhibited the replication of head and neck squamous cell carcinoma (HNSCC) cell lines, with EC₅₀ values of 2.5 μM for CAL27 cells and 2.9 μM for FaDu cells after 48 hours of treatment. chemscene.com
In other research, newly synthesized pyrrole derivatives were tested for their cytotoxic activity against several human adenocarcinoma cell lines. Compounds 4a and 4d, which are substituted pyrrole carboxylates, demonstrated dose- and time-dependent cytotoxicity, particularly against LoVo colon cancer cells. For instance, at a concentration of 50 μM, compound 4d reduced the viability of LoVo cells to 45.81% after 24 hours.
Furthermore, novel pyrrole hydrazones have been investigated for their antiproliferative effects. Compound 1C, a pyrrole-2-carboxylate derivative, was identified as the most selective agent against human melanoma (SH-4) cells, with an IC₅₀ value of 44.63 ± 3.51 μM. Its mechanism involves the induction of apoptosis and cell cycle arrest in the S phase.
| Compound Derivative | Cell Line | Activity Metric | Result | Source |
|---|---|---|---|---|
| RDS 60 ((1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester) | CAL27 (HNSCC) | EC₅₀ (48h) | 2.5 µM | chemscene.com |
| FaDu (HNSCC) | EC₅₀ (48h) | 2.9 µM | ||
| Pyrrole derivative 4d | LoVo (Colon) | Cell Viability (24h) | 45.81% at 50 µM | |
| Pyrrole hydrazone 1C | SH-4 (Melanoma) | IC₅₀ | 44.63 ± 3.51 µM | |
| Pyrrole hydrazone 1D | HaCaT (Keratinocytes) | IC₅₀ | 11.03 ± 0.42 µM |
Pyrrole derivatives have been extensively studied for their anti-inflammatory potential, often acting through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key to the inflammatory cascade.
A series of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, which are structurally related to pyrrole carboxylates, were evaluated for their inhibitory activity against COX-1 and COX-2. Several of these compounds demonstrated potent inhibition of both enzymes, with IC₅₀ values comparable to the reference drug meloxicam. For example, compound A showed a COX-1 inhibition IC₅₀ of 1.15 µM and a COX-2 inhibition IC₅₀ of 17.0 µM.
More recently, a molecular hybridization approach was used to develop novel pyrrole derivatives and their cinnamic hybrids as dual COX-2/LOX inhibitors. This strategy aims to create safer anti-inflammatory agents. Pyrrole 2 emerged as the most potent soybean LOX (sLOX) inhibitor with an IC₅₀ of 7.5 μM, while hybrid 5 showed a promising combination of potent COX-2 inhibition (IC₅₀ = 0.55 μM) and good LOX inhibition (IC₅₀ = 30 μM). These findings underscore the potential of pyrrole-based structures in designing multi-target anti-inflammatory drugs.
| Compound Derivative | Target Enzyme | Activity Metric | Result | Source |
|---|---|---|---|---|
| Pyrrolo-pyridine dione (B5365651) (Compound A) | COX-1 | IC₅₀ | 1.15 µM | |
| COX-2 | IC₅₀ | 17.0 µM | ||
| Pyrrole 2 | Soybean LOX | IC₅₀ | 7.5 µM | |
| Hybrid 5 | COX-2 | IC₅₀ | 0.55 µM | |
| Soybean LOX | IC₅₀ | 30 µM |
The versatility of the pyrrole carboxylate scaffold extends to other significant therapeutic areas.
Antimalarial: Pyrrole-based compounds have been identified as potent antimalarials. nih.gov A structure-based lead optimization of a pyrrole-based series of dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors led to the discovery of candidates with potent activity against both blood and liver stages of Plasmodium falciparum. Another pyrrolone derivative, 8a, was identified with an EC₅₀ of approximately 9 nM against P. falciparum K1.
Antidiabetic: Pyrrole and its fused derivatives, such as pyrrolopyrimidines, have been investigated for their potential as antidiabetic agents. rsc.org The mechanism often involves the inhibition of enzymes like α-amylase and α-glucosidase, which helps in controlling postprandial blood glucose levels.
Anti-Parkinson's: The neuroprotective effects of pyrrole derivatives are being explored for the treatment of neurodegenerative disorders like Parkinson's disease. nih.govrsc.org In a cellular model of Parkinson's, novel 1,5-diaryl pyrrole derivatives demonstrated neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced toxicity. These compounds appear to act by suppressing the COX-2/PGE2 pathway and inhibiting oxidative stress-induced apoptosis.
Materials Science and Polymer Chemistry Applications
Beyond medicine, the pyrrole ring is a fundamental building block in materials science, primarily due to its role in the creation of electrically conducting polymers. nih.gov
Polypyrrole is one of the most extensively studied conducting polymers, and its properties can be tuned by substituting the pyrrole monomer. The introduction of an N-alkoxycarbonyl group, as in Methyl 1H-pyrrole-1-carboxylate, is a strategy to modify the monomer's electronic properties and, consequently, the resulting polymer's characteristics.
The N-alkoxycarbonyl group is electron-withdrawing, which is expected to increase the oxidation potential of the monomer compared to unsubstituted pyrrole. nih.gov This change can influence the electropolymerization process and the stability of the final polymer. nih.gov While the polymerization of pyrrole itself is well-documented, the specific use of this compound as a monomer for conducting polymers is a more specialized area of research. The functionalization at the nitrogen atom provides a route to soluble or processable conducting polymers, which is a significant challenge in the field. The ester functionality could also allow for post-polymerization modification, enabling the attachment of other molecules to the polymer backbone. Research in this area aims to create novel materials with tailored electronic, optical, and physical properties for applications in sensors, electronic devices, and coatings.
Monomers for Polymerization Reactions
The pyrrole ring is a fundamental component in the development of conductive polymers. Derivatives of this compound can be functionalized and utilized as monomers in polymerization reactions to create materials with specific electronic properties. These pyrrole-based polymers are integral to the field of materials science, particularly for applications requiring organic semiconductors. researchgate.net The ester group in this compound can influence the polymerization process and the properties of the resulting polymer, such as solubility and processability, which are critical for fabricating electronic devices. nih.gov The ability to tune the structure of these monomers allows for the synthesis of polymers with tailored functionalities for use in advanced applications. researchgate.net
Use in Organic Photovoltaics and Organic Field-Effect Transistors
Pyrrole-containing semiconducting materials have attracted significant attention for their potential in organic electronics. nih.gov Although historically challenged by issues of instability, computational screening has identified pathways to stable, electron-rich pyrrole-based materials suitable for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). nih.gov The inherent electron-donating nature of the pyrrole nucleus makes it a promising building block for the active layers in these devices. researchgate.net
In the context of OFETs, which are valued for their low cost, flexibility, and potential for large-area fabrication, the development of new organic semiconductors is crucial for achieving high performance. nih.gov Researchers have explored the incorporation of pyrrole rings into conjugated systems to tune the electronic characteristics of the resulting materials. nih.gov For instance, replacing thiophene (B33073) rings with pyrrole rings in certain molecular structures is a strategy to modify the highest occupied molecular orbital (HOMO) level and enhance air stability. nih.gov Thieno[3,2-b]pyrrole, a fused-ring system, is a particularly effective building block for organic semiconductors, demonstrating excellent OFET characteristics, including high charge carrier mobilities. digitellinc.com
Table 1: Performance of Pyrrole-Derivative-Based Organic Field-Effect Transistors (OFETs)
| Material/Structure | Acceptor Unit | Device Architecture | Hole Mobility (cm²/V·s) | Reference |
|---|---|---|---|---|
| Banana-shaped Thieno[3,2-b]pyrrole (TP-BT2T-BT) | Benzothiadiazole | BGBC | 0.08 | digitellinc.com |
| Banana-shaped Thieno[3,2-b]pyrrole (TP-FBT2T-BT) | Fluorinated Benzothiadiazole | BGBC | 1.57 x 10⁻³ | digitellinc.com |
| Polymer P(DPP-TP) | Diketopyrrolopyrrole | BGTC | 0.12 | digitellinc.com |
BGBC: Bottom-Gate/Bottom-Contact; BGTC: Bottom-Gate/Top-Contact
Catalysis and Industrial Applications
The pyrrole scaffold is a key structural motif in the design of molecules for catalysis and other industrial processes. chemscene.com The functional groups on this compound and its derivatives can be manipulated to create ligands for metal catalysts or to act as organocatalysts themselves. The collaboration between academic research and industrial partners, such as High Force Research Ltd., on the synthesis and reactions of polyfunctional pyrroles underscores their commercial relevance.
Derivatives of this compound are involved in various catalytic transformations. In homogeneous catalysis, they can be key substrates in metal-catalyzed cross-coupling and C-H functionalization reactions. For example, copper-catalyzed reactions are used for the selective functionalization of the pyrrole ring, while dirhodium tetracarboxylate complexes catalyze highly selective C-H functionalization of pyrrole derivatives. researchgate.netacs.org These reactions are powerful tools for building complex molecules from simpler pyrrole precursors. The catalyst's structure and the specific pyrrole derivative used can dictate the outcome and selectivity of the reaction, enabling the synthesis of specific isomers. researchgate.netacs.org
Table 2: Catalytic Reactions Involving Pyrrole Derivatives
| Reaction Type | Catalyst System | Pyrrole Substrate | Key Outcome | Reference |
|---|---|---|---|---|
| Carbene Transfer | TpxCu complexes (Copper-based) | 1H-Pyrroles | Selective Cα-H bond insertion | researchgate.net |
| C-H Functionalization | Rh₂(S-PTAD)₄ (Rhodium-based) | N-Boc-2,5-dihydro-1H-pyrrole | Highly enantio- and diastereoselective functionalization at the C2 position | acs.org |
Flavor Precursor Research
While this compound itself is not directly used as a flavor agent, its core structure is closely related to compounds that are. The N-methylated pyrrole ring is a key feature in certain flavor compounds. For example, 1-methylpyrrole (B46729) is recognized as a flavoring agent with a characteristic woody, herbal, and smoky taste profile. thegoodscentscompany.com This compound has been identified in natural sources such as corn and tamarinds. Research in this area may involve using derivatives like this compound as synthetic precursors. The carboxylate group can serve as a synthetic handle that is later removed in a synthetic sequence to yield the desired volatile flavor compound, 1-methylpyrrole.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 1H-pyrrole-1-carboxylate derivatives in medicinal chemistry?
- Methodology : Derivatives are typically synthesized via esterification or coupling reactions. For example, tert-butyl-protected pyrrole carboxylates are prepared by reacting pyrrole precursors with Boc anhydride in the presence of triethylamine and DMAP in dichloromethane, followed by purification via column chromatography . Optimization of reaction conditions (e.g., temperature, solvent, catalyst) is critical to minimize side products.
Q. How is X-ray crystallography applied to confirm the molecular structure of this compound derivatives?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is performed using programs like SHELXL for refinement . Key steps include:
- Crystal mounting and data collection (e.g., MoKα radiation, Bruker CCD detectors) .
- Structure solution via direct methods and refinement with anisotropic displacement parameters.
- Validation using tools like PLATON to check for missed symmetry or twinning .
- Example: Monoclinic crystals (space group P2₁/c) of a benzyl-substituted pyrrole derivative were resolved with β = 112.94° and a = 5.5296 Å .
Q. What analytical techniques are essential for characterizing pyrrole carboxylate derivatives?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methyl or trifluoromethyl groups) and confirms esterification .
- Mass Spectrometry (ESI-MS) : Validates molecular weights (e.g., m/z 259.1 for tert-butyl derivatives) .
- Melting Point Analysis : Used to assess purity (e.g., mp 150–152°C for 1-methyl-1H-pyrazole-3-carboxylic acid) .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for pyrrole derivatives?
- Methodology : Discrepancies (e.g., unexpected dihedral angles or hydrogen bonding) are addressed by:
- Re-examining refinement parameters (e.g., thermal displacement, occupancy) in SHELXL .
- Cross-validating with Hirshfeld surface analysis to assess intermolecular interactions .
- Re-running NMR under standardized conditions (e.g., deuterated solvents, controlled temperature) .
Q. What strategies optimize multi-step synthesis of complex pyrrole carboxylates to minimize side reactions?
- Methodology :
- Stepwise Protection/Deprotection : Use tert-butyl or ethyl ester groups to stabilize reactive sites during coupling .
- Catalytic Systems : Employ DMAP or Pd catalysts for regioselective substitutions .
- Purification Protocols : Combine column chromatography (e.g., 0–40% ethyl acetate in petroleum ether) with recrystallization .
Q. How do hydrogen-bonding patterns influence the crystallographic packing of pyrrole carboxylates?
- Methodology : Graph-set analysis (e.g., Etter’s rules) identifies recurring motifs like R₂²(8) dimers or C(4) chains. For example, hydrogen bonds between carbonyl oxygen and NH groups dictate layered packing in monoclinic systems .
Q. What computational tools aid in predicting synthetic pathways for novel pyrrole carboxylate derivatives?
- Methodology :
- Retrosynthesis Software : Tools like Pistachio or Reaxys propose routes using known reactions (e.g., difluoromethylation via radical chemistry) .
- DFT Calculations : Predict regioselectivity in electrophilic substitutions (e.g., trifluoromethyl group orientation) .
Safety and Reproducibility
Q. What protocols ensure safe handling of this compound derivatives in the lab?
- Methodology :
- PPE : Use nitrile gloves and fume hoods to avoid dermal/ inhalation exposure (classified as Acute Toxicity Category 4) .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid drain disposal .
- Storage : Keep derivatives at –20°C under inert gas to prevent hydrolysis .
Q. How can batch-to-batch variability in pyrrole carboxylate synthesis be mitigated?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
